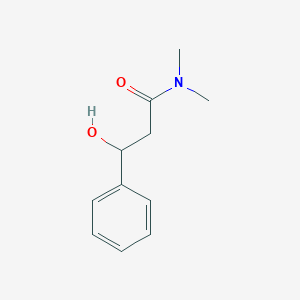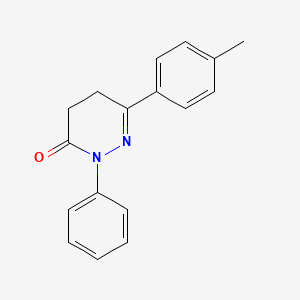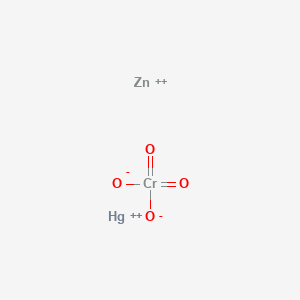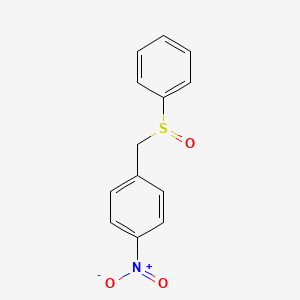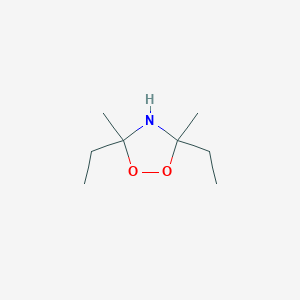
3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine is a heterocyclic organic compound with the molecular formula C8H16N2O2 This compound is characterized by its unique structure, which includes a dioxazolidine ring substituted with ethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylamine with formaldehyde and acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparación Con Compuestos Similares
3,5-Diethyl-1,2,4-triazole: Another heterocyclic compound with similar structural features.
3,5-Dimethyl-1,2,4-oxadiazole: Shares the dioxazolidine ring but with different substituents.
3,5-Diethyl-3,5-dimethyl-1,2,4-oxadiazole: A closely related compound with similar chemical properties.
Uniqueness: 3,5-Diethyl-3,5-dimethyl-1,2,4-dioxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
24075-04-5 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3,5-diethyl-3,5-dimethyl-1,2,4-dioxazolidine |
InChI |
InChI=1S/C8H17NO2/c1-5-7(3)9-8(4,6-2)11-10-7/h9H,5-6H2,1-4H3 |
Clave InChI |
FTKAWKRRIQWXRE-UHFFFAOYSA-N |
SMILES canónico |
CCC1(NC(OO1)(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


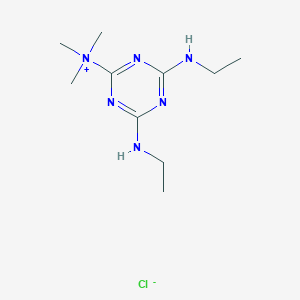
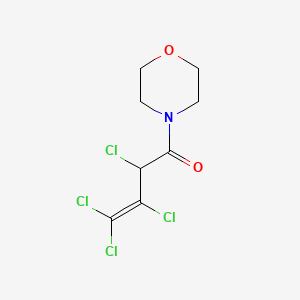
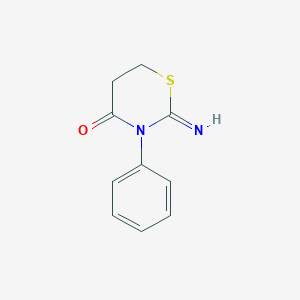

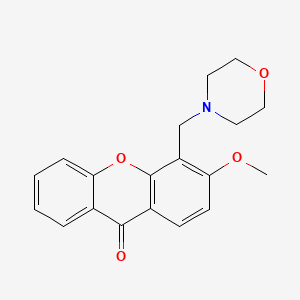
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)

![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)


